2-({(E)-[4-(benzyloxy)-3,5-diiodophenyl]methylidene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
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Overview
Description
“2-({(E)-1-[4-(BENZYLOXY)-3,5-DIIODOPHENYL]METHYLIDENE}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL CYANIDE” is a complex organic compound that features a benzothiophene core, substituted with a cyanide group and a benzylideneamino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Benzylideneamino Moiety: This step involves the condensation of 4-(benzyloxy)-3,5-diiodobenzaldehyde with an amine to form the benzylideneamino group.
Cyclization to Form the Benzothiophene Core: The intermediate product undergoes cyclization to form the benzothiophene ring.
Introduction of the Cyanide Group:
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzothiophene core.
Reduction: Reduction reactions could target the benzylideneamino moiety.
Substitution: The cyanide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium cyanide, potassium cyanide.
Major Products
Oxidation Products: Oxidized derivatives of the benzothiophene core.
Reduction Products: Reduced forms of the benzylideneamino group.
Substitution Products: Compounds where the cyanide group is replaced by other nucleophiles.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of organic semiconductors.
Biology and Medicine
Pharmacology: Investigation of its potential as a therapeutic agent due to its unique structure.
Biochemistry: Study of its interactions with biological macromolecules.
Industry
Chemical Synthesis: Use as an intermediate in the synthesis of more complex molecules.
Material Engineering: Application in the design of novel materials with specific properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The benzothiophene core and the cyanide group could play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Benzothiophene Derivatives: Compounds with similar benzothiophene cores but different substituents.
Cyanide-Containing Compounds: Other organic molecules featuring cyanide groups.
Uniqueness
This compound’s uniqueness lies in its combination of a benzothiophene core, a benzylideneamino moiety, and a cyanide group, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C23H18I2N2OS |
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Molecular Weight |
624.3 g/mol |
IUPAC Name |
2-[(E)-(3,5-diiodo-4-phenylmethoxyphenyl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile |
InChI |
InChI=1S/C23H18I2N2OS/c24-19-10-16(11-20(25)22(19)28-14-15-6-2-1-3-7-15)13-27-23-18(12-26)17-8-4-5-9-21(17)29-23/h1-3,6-7,10-11,13H,4-5,8-9,14H2/b27-13+ |
InChI Key |
XJPGZPAFYGCYNO-UVHMKAGCSA-N |
Isomeric SMILES |
C1CCC2=C(C1)C(=C(S2)/N=C/C3=CC(=C(C(=C3)I)OCC4=CC=CC=C4)I)C#N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)N=CC3=CC(=C(C(=C3)I)OCC4=CC=CC=C4)I)C#N |
Origin of Product |
United States |
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